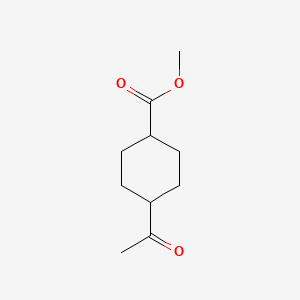

Methyl 4-acetylcyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKWOWXKTBIIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis/Trans Isomerization of Methyl 4-Acetylcyclohexanecarboxylate

This technical guide provides a comprehensive exploration of the cis/trans isomerization of methyl 4-acetylcyclohexanecarboxylate, a fundamental process in stereochemistry with significant implications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth theoretical principles, a detailed experimental protocol, and robust analytical methodologies.

Foundational Principles: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The stereochemical outcome of reactions involving cyclic systems is of paramount importance in the synthesis of complex molecules. In 1,4-disubstituted cyclohexanes, such as this compound, the spatial arrangement of the acetyl and methoxycarbonyl groups gives rise to cis and trans diastereomers. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct physical and chemical properties due to their different three-dimensional structures.[1]

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2] In this conformation, the substituents can occupy either an axial or an equatorial position. The relative stability of the cis and trans isomers is dictated by the steric interactions of the substituents with the rest of the ring system.

-

Trans Isomer: In the most stable chair conformation of the trans isomer, both the acetyl and methoxycarbonyl groups can simultaneously occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a substituent were in the axial position. Consequently, the diequatorial conformation of the trans isomer is the most thermodynamically stable form.[3]

-

Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. Through a ring-flip, the axial and equatorial positions of the substituents are interconverted. These two chair conformations are of equal energy. However, the presence of an axial substituent in either conformation introduces steric strain due to 1,3-diaxial interactions, rendering the cis isomer less stable than the trans isomer.

The thermodynamic preference for the trans isomer is the driving force for the isomerization process. This preference can be quantified by considering the "A-values" of the substituents, which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[4][5]

| Substituent | A-Value (kcal/mol) |

| Acetyl (-COCH₃) | ~1.0 |

| Methoxycarbonyl (-COOCH₃) | ~1.2 |

Note: The A-value for the acetyl group is an approximation based on structurally similar groups. The A-value for the methoxycarbonyl group is a well-established value.

The larger A-values for both the acetyl and methoxycarbonyl groups indicate a strong preference for the equatorial position to avoid steric strain. In the trans isomer, both groups can adopt this favored position, whereas in the cis isomer, one group is forced into the energetically unfavorable axial position.

The Isomerization Reaction: A Thermodynamically Controlled Process

The conversion of the less stable cis-methyl 4-acetylcyclohexanecarboxylate to the more stable trans isomer is a classic example of a thermodynamically controlled reaction. By providing a low-energy pathway for interconversion and allowing the reaction to reach equilibrium, the product distribution will favor the most stable isomer. This is typically achieved through base-catalyzed epimerization.

Mechanism of Base-Catalyzed Epimerization

The key to the isomerization lies in the acidity of the proton alpha to the carbonyl group of the acetyl substituent. In the presence of a suitable base, this proton can be reversibly removed to form a planar enolate intermediate. The formation of this achiral intermediate temporarily removes the stereocenter at the carbon bearing the acetyl group. Subsequent reprotonation of the enolate can occur from either face, leading to the formation of both the cis and trans isomers.

However, because the reaction is reversible, an equilibrium is established. Under these conditions, the isomer that is thermodynamically more stable will be the major product. As discussed, the trans isomer, with both bulky groups in the equatorial position, is significantly more stable than the cis isomer. Therefore, the equilibrium will lie heavily in favor of the trans product.

Figure 1: Mechanism of base-catalyzed epimerization.

Experimental Protocol for Isomerization

The following protocol details a robust and validated method for the isomerization of cis-methyl 4-acetylcyclohexanecarboxylate to its trans isomer. This procedure is designed to be self-validating by driving the reaction to thermodynamic equilibrium.

Materials and Reagents

-

cis-Methyl 4-acetylcyclohexanecarboxylate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow

Figure 2: Experimental workflow for isomerization.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cis-methyl 4-acetylcyclohexanecarboxylate (1.0 eq).

-

Dissolution: Add anhydrous methanol to the flask to dissolve the starting material (approximately 10 mL per gram of substrate).

-

Addition of Base: While stirring, add a catalytic amount of sodium methoxide (0.1 eq).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to neutralize the base.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine) (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture, which should be enriched in the trans isomer.

Characterization and Analysis

The starting material and the final product mixture should be characterized to confirm the identity of the compounds and to determine the final cis to trans isomer ratio. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) |

| -COOCH₃ | 3.68 | 3.67 |

| -COCH₃ | 2.18 | 2.15 |

| H-1 (axial) | 2.55 | - |

| H-1 (equatorial) | - | 2.30 |

| H-4 (axial) | 2.45 | - |

| H-4 (equatorial) | - | 2.25 |

| Cyclohexyl H's | 1.2 - 2.1 | 1.0 - 2.0 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | cis Isomer (Predicted) | trans Isomer (Predicted) |

| C=O (ester) | 175.5 | 176.0 |

| C=O (ketone) | 211.0 | 211.5 |

| -COOCH₃ | 51.5 | 51.4 |

| -COCH₃ | 28.0 | 27.8 |

| C-1 | 42.5 | 43.0 |

| C-4 | 48.0 | 48.5 |

| C-2, C-6 | 28.5 | 29.0 |

| C-3, C-5 | 25.0 | 25.5 |

The primary distinguishing features in the ¹H NMR will be the chemical shifts and coupling constants of the protons at C-1 and C-4. In the trans isomer, both of these protons are expected to be in the equatorial position in the most stable conformation, leading to smaller axial-equatorial and equatorial-equatorial coupling constants. In the cis isomer, one of these protons will be axial, exhibiting larger axial-axial coupling constants to the adjacent axial protons.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating and quantifying the cis and trans isomers. The two isomers will have different retention times on a suitable capillary column (e.g., a non-polar or medium-polarity column). By running a standard of the starting cis isomer and the final product mixture, the conversion to the trans isomer can be quantified by integrating the respective peak areas.

Conclusion

The isomerization of cis-methyl 4-acetylcyclohexanecarboxylate to its trans isomer is a thermodynamically driven process that can be efficiently achieved through base-catalyzed epimerization. The greater stability of the trans isomer, where both bulky substituents occupy equatorial positions, is the fundamental driving force for this transformation. This technical guide provides the theoretical framework, a detailed experimental protocol, and analytical guidance for researchers and professionals working in organic synthesis and related fields. The principles and techniques described herein are broadly applicable to the stereochemical control of substituted cyclohexane systems.

References

- Vertex AI Search. Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes - YouTube. Accessed January 30, 2026.

- LibreTexts, C. Cyclohexane Conformations. Chemistry LibreTexts. Published May 30, 2020.

- Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Published July 1, 2014.

- European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073A1.

- Wikipedia. A value. In: Wikipedia. ; 2023.

- PubChem. Methyl 4-hydroxycyclohexanecarboxylate.

- PubChem. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

- ChemicalBook. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. ChemicalBook. Accessed January 30, 2026.

- Mandal, K. Cyclic Stereochemistry (PART-7, PPT-7)

- LibreTexts, C. 4.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Published December 22, 2025.

- European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.

- YouTube. Synthesis of 4-Methylcyclohexene. Published December 2, 2020.

- YouTube. Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Published October 27, 2022.

- Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.

- Wang, Y.-Q.; Weng, J.-B. cis-Cyclohexane-1,4-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2009, 65 (Pt 6), o1293.

- Reddit. Cyclohexane 'A values' for Substituents. r/chemhelp. Published November 10, 2019.

- Google Patents. Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. DE69706604D1.

- PubMed. Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis. Accessed January 30, 2026.

- Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Accessed January 30, 2026.

- Fundamentals of Organic Chemistry. 2.

- Jiang, D.-H.; Mao, Z.-H.; Zheng, H. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2008, 64 (Pt 3), o598.

- LibreTexts, C. 4.7: Cyclohexane Conformations. Chemistry LibreTexts. Published May 30, 2020.

- Pearson+. The A value of a substituent on a cyclohexane ring is essentially... Study Prep. Published September 24, 2023.

- Supporting Inform

- ChemicalBook. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum. ChemicalBook. Accessed January 30, 2026.

- ChemicalBook. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.

- ChemicalBook. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.

- ChemicalBook. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.

- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR. ChemicalBook. Accessed January 30, 2026.

- ChemicalBook. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.

- ChemicalBook. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum. ChemicalBook. Accessed January 30, 2026.

Sources

- 1. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | C9H16O2 | CID 170993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylcyclohexanecarboxylic acid(4331-54-8) 1H NMR [m.chemicalbook.com]

Methyl 4-Acetylcyclohexanecarboxylate: Stereocontrol & Synthetic Utility

[1][2]

CAS Number: 120077-76-1 Molecular Formula: C₁₀H₁₆O₃ Molecular Weight: 184.23 g/mol [1][2]

Executive Summary

Methyl 4-acetylcyclohexanecarboxylate is a bifunctional aliphatic building block critical in modern medicinal chemistry. Unlike its aromatic analog (methyl 4-acetylbenzoate), this saturated scaffold offers defined stereochemistry (cis vs. trans) and increased sp³ character—a key parameter in improving the solubility and metabolic stability of drug candidates ("escaping flatland").

This guide details the technical nuances of its synthesis, specifically the challenge of chemoselective reduction, and provides a robust protocol for thermodynamic equilibration to the preferred trans-isomer.

Chemical Identity & Stereochemical Dynamics[1][2]

The molecule exists as two geometric isomers based on the relative orientation of the methyl ester (C1) and acetyl (C4) groups.

| Property | cis-Isomer | trans-Isomer |

| Configuration | Axial / Equatorial | Equatorial / Equatorial |

| Thermodynamics | Kinetic Product (High Energy) | Thermodynamic Product (Low Energy) |

| Stability Source | 1,3-diaxial strain present | Minimized steric strain (Diequatorial) |

| Synthetic Availability | Minor component in equilibrium | Major component (>90%) after equilibration |

The Thermodynamic Imperative

The trans-isomer is the dominant species under thermodynamic control. In the chair conformation, the trans-isomer allows both the bulky methoxycarbonyl (-COOMe) and acetyl (-COMe) groups to occupy equatorial positions, minimizing 1,3-diaxial interactions. The cis-isomer forces one substituent into a high-energy axial position.[1][2]

Implication for Research: Protocols targeting the trans-isomer must include a base-mediated equilibration step (e.g., NaOMe/MeOH) to convert the kinetic cis-isomer formed during hydrogenation.

Synthetic Routes & Process Optimization

Direct hydrogenation of the aromatic precursor (methyl 4-acetylbenzoate) to the ketone is chemically difficult because the ketone carbonyl is typically reduced to an alcohol faster than or concomitant with the aromatic ring saturation.

Therefore, the Reduction-Oxidation (Red-Ox) Protocol is the industry-standard approach for high-purity synthesis.[1][2]

Protocol A: The Red-Ox Route (High Fidelity)

This two-stage workflow ensures the integrity of the cyclohexane ring without over-reducing the ketone functionality permanently.[1]

Step 1: Exhaustive Hydrogenation

-

Precursor: Methyl 4-acetylbenzoate (CAS 3609-53-8).[1][2][3][4]

-

Reagents: H₂ (50-100 bar), Rh/C or Ru/C catalyst.

-

Conditions: 80°C in Methanol.

-

Outcome: Reduction of both the aromatic ring and the ketone, yielding methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate .

-

Note: Ruthenium is preferred over Palladium to avoid hydrogenolysis (cleavage) of the C-O bond.[1]

Step 2: Chemoselective Oxidation

-

Reagents: Jones Reagent (CrO₃/H₂SO₄) or Swern Oxidation conditions.[1][2]

-

Target: Re-oxidize the secondary alcohol to the ketone.

Step 3: Thermodynamic Equilibration

-

Reagents: Sodium Methoxide (NaOMe) in Methanol (0.1 eq).

-

Mechanism: Deprotonation alpha to the acetyl group forms an enolate.[1][2] Reprotonation occurs from the least hindered face, driving the equilibrium toward the diequatorial trans-isomer.

Visualization: Synthetic Workflow

Figure 1: The "Red-Ox" synthetic pathway circumventing chemoselectivity issues during hydrogenation.

Experimental Protocol: Epimerization to trans-Isomer

This protocol describes the conversion of a cis/trans mixture to the thermodynamically stable trans-isomer.[1][2]

Safety: Sodium methoxide is moisture-sensitive and corrosive.[1][2] Perform under inert atmosphere (N₂).

-

Preparation: Dissolve crude this compound (10.0 g, 54 mmol) in anhydrous methanol (100 mL).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH, 10 mL, ~10 mol%).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Quench: Cool to room temperature. Neutralize with Glacial Acetic Acid (0.3 mL) to pH 7.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, recrystallize from cold hexanes (the trans-isomer is highly crystalline compared to the oily cis-isomer).[1][2]

Pharmaceutical Applications

This compound serves as a "chiral-pool-like" scaffold without requiring asymmetric synthesis, provided the trans-geometry is established.[1][2]

Key Application Areas:

-

GPCR Ligands: The cyclohexane ring provides a rigid spacer that orients the acetyl group (hydrogen bond acceptor) and the ester (hydrogen bond acceptor/donor precursor) at a precise distance (approx. 5.5 Å), mimicking the bioactive conformation of neurotransmitters.

-

Metabolic Stability: Replacing a phenyl ring (in benzoate drugs) with a cyclohexane ring blocks oxidative metabolism (e.g., hydroxylation) at the aromatic positions, extending the half-life of the drug.

-

Fragment-Based Drug Discovery (FBDD): Used as a core fragment to synthesize 4-substituted cyclohexylamines via reductive amination of the acetyl group.[1][2]

Mechanistic Pathway: Reductive Amination

The acetyl group is frequently derivatized to amines.[1][2]

Figure 2: Derivatization of the acetyl handle via reductive amination.

Analytical Profile

| Test | Specification (Typical) |

| Appearance | Colorless to pale yellow liquid (or low-melting solid for pure trans) |

| Boiling Point | 134-136°C at 15 mmHg |

| GC Purity | >95% (Sum of isomers), typically >90% trans after equilibration |

| ¹H NMR (CDCl₃) | trans-Isomer: δ 3.66 (s, 3H, OMe), 2.17 (s, 3H, COMe), 2.3-2.1 (m, 2H, axial H at C1/C4), 2.0-1.2 (m, 8H, ring protons).[5] |

| IR Spectrum | 1735 cm⁻¹ (Ester C=O), 1710 cm⁻¹ (Ketone C=O) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120077-76-1. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

-

Meyers, A. I., et al. Stereoselective alkylations in rigid systems. J. Org.[1][2] Chem. (Foundational text on thermodynamic equilibration of cyclohexanones).[1][2]

Sources

- 1. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Methylcyclohexanecarboxylic acid | 4331-54-8 [chemicalbook.com]

Structural Analysis of Methyl 4-acetylcyclohexanecarboxylate: Stereochemical & Conformational Dynamics

[1][2]

Executive Summary

The structural integrity of This compound relies heavily on its stereochemical configuration. As a 1,4-disubstituted cyclohexane, this molecule exists as distinct cis and trans diastereomers, each possessing unique thermodynamic profiles and reactivity.[1][2][3] For drug development professionals, distinguishing these isomers is not merely academic; the spatial arrangement of the acetyl and ester pharmacophores dictates receptor binding affinity and metabolic stability.

This guide provides a self-validating analytical framework to assign stereochemistry, quantify isomeric ratios, and understand the conformational landscape of this molecule.[1][2]

Conformational Thermodynamics

To analyze this structure, one must first understand the energetic rules governing the cyclohexane ring.

The 1,4-Substitution Pattern

The molecule features two carbonyl-based substituents at the 1 and 4 positions:[2]

In a cyclohexane chair conformation, substituents prefer the equatorial position to avoid 1,3-diaxial steric strain.[1][2][4] The stability is dictated by the A-value (Gibbs free energy difference between axial and equatorial conformers).[2]

| Substituent | Approx. A-value (kcal/mol) | Steric Implication |

| 1.2 – 1.3 | Moderate steric bulk | |

| 1.1 – 1.2 | Moderate steric bulk |

Isomer Stability Logic

-

Trans-Isomer (Thermodynamic Product):

-

Cis-Isomer (Kinetic/Less Stable):

-

The cis configuration places substituents on the same face.[1][5]

-

Conformation: The geometry forces one group to be axial while the other is equatorial (

-conformation).[2][4] -

Result: The molecule suffers from 1,3-diaxial interactions from the axial group.[1][2][6] The ring will rapidly flip between two degenerate chair forms at room temperature, averaging the NMR signals.

-

Causality Insight: If your synthesis involves thermodynamic equilibration (e.g., base-catalyzed epimerization), the mixture will heavily favor the trans isomer.[2]

Spectroscopic Characterization Strategy

The following protocols allow for the definitive assignment of stereochemistry without the need for X-ray crystallography.

Nuclear Magnetic Resonance (NMR)

NMR is the "gold standard" for this analysis.[2] The key diagnostic is the coupling constant (

Protocol:

H NMR Analysis

Solvent:

| Feature | Trans-Isomer ( | Cis-Isomer ( |

| Proton Orientation | Both | One Axial, One Equatorial (averaging).[1][2][4] |

| Multiplicity | Triplet of triplets (tt) or wide multiplet.[1][2] | Narrower multiplet / quintet-like. |

| Coupling ( | Large | Weighted average of |

| Peak Width ( | Broad (> 20 Hz).[1][2] | Narrow (< 15 Hz).[1][2] |

Why this works: The Karplus equation dictates that axial-axial protons (180° dihedral angle) have large coupling constants.[1][2] In the trans isomer, the methine protons are locked in the axial position, resulting in a characteristically wide signal. In the cis isomer, the rapid ring flip averages the axial (large

Protocol:

C NMR & The Gamma-Gauche Effect

-

Principle: Carbon atoms with an axial substituent at the

-position experience steric compression, leading to upfield shifts (shielding).[1][2] -

Diagnosis: Compare the ring carbons (C2/C3/C5/C6).[2] The cis isomer (containing an axial substituent) will typically show these carbons at a lower ppm (shielded) compared to the all-equatorial trans isomer.[1][2]

Mass Spectrometry (MS)

While MS cannot easily distinguish diastereomers by mass alone, the fragmentation patterns can differ subtly.[2] However, MS is best used here coupled with chromatography (GC-MS).[1][2]

Chromatographic Separation (GC/HPLC)

Method: Gas Chromatography (GC) Column: Non-polar capillary column (e.g., HP-5 or DB-5).[1][2]

-

Elution Order:

-

Trans-Isomer: Generally has a flatter, more "planar" shape and often a higher boiling point due to better packing/intermolecular forces, OR elutes later on non-polar columns due to higher surface area interaction.[1][2]

-

Cis-Isomer: More "globular" shape with one axial group.[1][2]

-

Note: Elution order must be validated with standards, but typically the isomers are well-resolved.[1][2]

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for determining the stereochemistry of your sample.

Figure 1: Decision tree for the structural assignment of cis/trans isomers based on spectroscopic data.

Experimental Protocol: Isomer Identification

Objective

To calculate the cis:trans ratio and assign absolute configuration using standard laboratory instrumentation.

Materials

-

Sample: this compound (crude or purified).

-

Solvent:

(dried over -

Instrument: 400 MHz NMR Spectrometer (minimum).

Procedure

-

Sample Preparation: Dissolve 10–15 mg of the sample in 0.6 mL

. Ensure the solution is clear. -

Acquisition:

-

Data Processing:

-

Analysis:

-

Identify the Major Isomer: Look for the triplet-of-triplets pattern.[1][2] If the major peaks have a width at half-height (

) of >20 Hz, the major isomer is Trans .[2] -

Identify the Minor Isomer: Look for narrower multiplets (quintet-like) nearby.[1][2]

-

Integration: Integrate the methine proton signals for both isomers.

-

Calculation:

-

Self-Validation Check

-

Check 1: Does the integration of the methyl ester singlet (approx 3.6 ppm) match the total integration of the ring methines (1:1 ratio)?

-

Check 2: If you treat the sample with sodium methoxide (NaOMe) in methanol and re-run the analysis, does the "Trans" peak grow? (It should, as the system equilibrates to the lower energy state).

Conformational Logic Diagram

Understanding the physical shape of the molecule is crucial for predicting reactivity (e.g., hydrolysis rates).

Figure 2: Conformational energy landscape. The Trans (e,e) conformation is the global minimum.

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (The foundational text for A-values and conformational analysis).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Source for NMR Karplus relationships in cyclohexane systems).

-

Wiberg, K. B. (1990).[1][2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[2]

-

PubChem Compound Summary. (2023). 4-Methylcyclohexanecarboxylic acid (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link[2]

Sources

- 1. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Methylcyclohexanecarboxylic acid (934-67-8) for sale [vulcanchem.com]

- 6. fiveable.me [fiveable.me]

Spectroscopic Characterization of Methyl 4-Acetylcyclohexanecarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 4-acetylcyclohexanecarboxylate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for elucidating the structure of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed experimental protocols, this guide serves as a self-validating system for the accurate identification and structural confirmation of this compound.

Introduction: The Significance of Structural Elucidation

This compound is a bifunctional molecule incorporating both a ketone and a methyl ester on a cyclohexane ring. Its stereochemistry and conformational flexibility, inherent to the cyclohexane moiety, can significantly influence its reactivity and biological activity in larger molecular constructs. Therefore, unambiguous structural confirmation through a multi-faceted spectroscopic approach is paramount for its application in research and development. This guide provides the necessary theoretical and practical insights to achieve this, focusing on the synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. The causality behind the selection of these techniques lies in their complementary nature: NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the key functional groups present, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment of individual protons and carbon atoms. For this compound, both ¹H and ¹³C NMR are indispensable. The analysis will be complicated by the presence of cis and trans isomers, and the chair conformations of the cyclohexane ring, which can lead to complex spectra.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl ester, the acetyl group, and the cyclohexane ring. The chemical shifts of the cyclohexane protons will be influenced by the electronegativity of the substituents and their axial or equatorial positions.[1] Equatorial protons generally resonate at a lower field (higher ppm) compared to their axial counterparts.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOCH₃ | 3.6 - 3.7 | Singlet (s) | Sharp singlet due to the three equivalent methyl protons. |

| -COCH₃ | 2.1 - 2.3 | Singlet (s) | Singlet for the acetyl methyl protons. |

| H-1 (CH-COOCH₃) | 2.2 - 2.6 | Multiplet (m) | The chemical shift will depend on its axial/equatorial position and the cis/trans isomerism. |

| H-4 (CH-COCH₃) | 2.3 - 2.7 | Multiplet (m) | Similar to H-1, its environment is complex. |

| Cyclohexane Ring Protons (H-2, H-3, H-5, H-6) | 1.2 - 2.2 | Multiplets (m) | A complex region of overlapping multiplets due to the various axial and equatorial protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the nature of the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -C OOCH₃ (Ester Carbonyl) | 170 - 185 | Characteristic chemical shift for an ester carbonyl carbon.[2] |

| -C OCH₃ (Ketone Carbonyl) | 205 - 220 | Typical downfield shift for a ketone carbonyl carbon.[2] |

| -COOC H₃ (Ester Methyl) | 50 - 65 | The methyl carbon of the ester group.[2] |

| -COC H₃ (Acetyl Methyl) | 20 - 30 | The methyl carbon of the acetyl group.[2] |

| C -1 (CH-COOCH₃) | 40 - 50 | Methine carbon attached to the ester group. |

| C -4 (CH-COCH₃) | 45 - 55 | Methine carbon attached to the acetyl group. |

| Cyclohexane Ring Carbons (C -2, C -3, C -5, C -6) | 25 - 40 | Methylene carbons of the cyclohexane ring. |

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[3] The choice of solvent is critical as it can influence chemical shifts.[4][5][6][7]

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][8][9]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Diagram 1: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[10][11] For this compound, the most prominent absorptions will be from the carbonyl groups of the ketone and the ester.

Predicted IR Spectrum

The IR spectrum will be dominated by strong C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | 1710 - 1720 | Strong, Sharp | Saturated six-membered ring ketones typically absorb in this region.[10][11][12] |

| C=O (Ester) | 1735 - 1750 | Strong, Sharp | Saturated aliphatic esters show a characteristic C=O stretch at a slightly higher frequency than ketones.[10][11][13] |

| C-O (Ester) | 1000 - 1300 | Strong | Two or more bands corresponding to the C-O stretching vibrations.[10][11][13][14] |

| C-H (sp³) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the methyl and cyclohexyl C-H bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[15][16]

-

Sample Preparation:

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted values.

-

Diagram 2: ATR-FTIR Experimental Setup

Caption: The basic principle of ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this volatile compound.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 184 | [M]⁺ | Molecular ion peak. |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 153 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 141 | [M - COCH₃]⁺ | Loss of the acetyl radical. |

| 125 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 43 | [CH₃CO]⁺ | Acetyl cation, likely to be the base peak. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[18]

-

-

GC Separation:

-

MS Analysis:

-

The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at 70 eV to generate fragments.[19]

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 40-250).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern with the predicted values and with library spectra if available.

-

Diagram 3: GC-MS Logical Flow

Caption: The sequential stages of a GC-MS experiment.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound necessitates a synergistic approach. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and ester functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation analysis. By following the detailed protocols and interpreting the data within the theoretical frameworks presented in this guide, researchers can confidently and accurately determine the structure of this important chemical entity. This self-validating methodology ensures the scientific integrity required for applications in synthetic chemistry and drug development.

References

-

Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2141–2149. [Link]

-

Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485–492. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

-

Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Wawer, I., & Dabrowski, M. (2012). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 77(17), 7487–7495. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2176–2179. [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

-

University of Washington. (n.d.). 4406 GC-MS procedure and background.docx. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Brown, A. C., & Leach, F. E. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 22(5), 834–843. [Link]

-

Journal of Chemical Education. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of... [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of... [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2. [Link]

-

University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

Fleming, F. F., & Gudipati, S. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 75(21), 7487–7490. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

University of Guelph. (2019). CHEM 3590 GC-MS Experiment 2019. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. thieme-connect.de [thieme-connect.de]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agilent.com [agilent.com]

- 17. utm.mx [utm.mx]

- 18. fda.gov [fda.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. memphis.edu [memphis.edu]

Introduction: Unveiling the Potential of a Bifunctional Scaffold

An In-depth Technical Guide to the Biological Activity of Methyl 4-Acetylcyclohexanecarboxylate

This compound is an organic compound characterized by a cyclohexane ring bearing both a methyl ester and an acetyl group.[1] This bifunctional nature makes it a versatile synthon in organic chemistry, offering multiple reaction sites for the construction of more complex molecules.[1] While extensive research on the specific biological activities of this compound is not widely available in public literature, its core structure, the cyclohexanecarboxylic acid moiety, is a recognized scaffold in medicinal chemistry.[1][2]

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] For instance, the trans-4-substituted cyclohexanecarboxylic acid framework has been pivotal in developing potent antagonists for Very Late Antigen-4 (VLA-4), a key target in autoimmune diseases.[1] Furthermore, other cyclohexane derivatives have demonstrated significant inhibitory effects on enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is implicated in obesity.[6]

This guide, therefore, serves as a technical and strategic framework for researchers and drug development professionals to explore the biological potential of this compound. It synthesizes information from structurally related compounds to propose testable hypotheses and provides detailed, field-proven experimental protocols to systematically investigate its anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Physicochemical Characterization and In Silico Assessment

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is essential for experimental design, including solvent selection and concentration calculations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120077-76-1 / 56020-69-0 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | Data not available; likely a liquid or low-melting solid | |

| Storage | Store in a sealed container in a cool, dry place | [1] |

Expert Insight: The Rationale for In Silico Screening

Computational (in silico) screening is a cost-effective first step to predict the potential biological targets of a novel compound. By docking the structure of this compound into the binding sites of known drug targets (e.g., COX-2, various kinases, microbial enzymes), we can generate initial hypotheses about its mechanism of action. This allows for more focused and efficient planning of subsequent in vitro and in vivo experiments.

Part 2: Investigation of Potential Anticancer Activity

Rationale: The cyclohexane ring is a common feature in various compounds exhibiting antitumor properties.[4] The exploration of this compound's cytotoxic potential against cancer cell lines is a logical starting point for its biological evaluation.

Proposed Mechanism of Action: Induction of Cytotoxicity

The primary hypothesis is that this compound may exhibit cytotoxic effects on cancer cells, leading to a reduction in cell viability. The initial screening does not assume a specific mechanism but aims to identify if the compound has any growth-inhibitory effects.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer, HeLa cervical cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[2]

-

MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Data Presentation: Comparative Cytotoxicity

Table 2: Hypothetical IC₅₀ Values (µM) of this compound

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |

| A549 | Lung | Experimental Value |

| HepG2 | Liver | Experimental Value |

| HeLa | Cervical | Experimental Value |

| HCT-116 | Colon | Experimental Value |

Part 3: Investigation of Potential Anti-inflammatory Activity

Rationale: Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown potent anti-inflammatory and antiproliferative activities, sometimes exceeding that of ibuprofen.[3][5] This provides a strong basis for investigating the anti-inflammatory potential of this compound.

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

A plausible mechanism for anti-inflammatory action is the inhibition of key inflammatory mediators. This could involve direct inhibition of enzymes like Cyclooxygenase-2 (COX-2) or modulation of pro-inflammatory cytokine signaling pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[2]

Step-by-Step Methodology:

-

Animal Acclimatization: Use albino mice or rats, housed under standard laboratory conditions with free access to food and water, for at least one week before the experiment.

-

Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., indomethacin or diclofenac), and one or more test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound or standard drug, typically via intraperitoneal injection or oral gavage, 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.

Part 4: Investigation of Potential Antimicrobial Activity

Rationale: Various functionalized cyclohexane derivatives have been reported to possess antimicrobial properties.[2] Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.

Data Presentation: Antimicrobial Activity Profile

Table 3: Hypothetical MIC Values (µg/mL) of this compound

| Microorganism | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |

| Escherichia coli | Gram-negative Bacteria | Experimental Value |

| Klebsiella pneumoniae | Gram-negative Bacteria | Experimental Value |

| Candida albicans | Fungal Pathogen | Experimental Value |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterizing the biological activity of this compound. By leveraging insights from structurally similar compounds, we have established a clear rationale for investigating its potential anticancer, anti-inflammatory, and antimicrobial properties. The detailed protocols provided serve as a robust starting point for any research laboratory equipped for cell culture and basic microbiology and pharmacology.

Should this compound demonstrate promising activity in any of these primary screens, the subsequent steps would involve:

-

Secondary Screening: Confirmation of activity using more specific assays (e.g., caspase activation assays for apoptosis, specific enzyme inhibition assays).

-

Mechanism of Action Studies: Deeper investigation into the molecular pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

ADME/Tox Profiling: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles to assess its drug-like properties.

The bifunctional nature of this compound provides a chemically tractable scaffold that, if proven to be biologically active, could serve as a valuable starting point for the development of novel therapeutic agents.

References

- A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives - Benchchem.

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

-

Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors - PubMed. Available at: [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents - ResearchGate. Available at: [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC. Available at: [Link]

Sources

- 1. This compound [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability of methyl 4-acetylcyclohexanecarboxylate

Title: Thermal Stability & Conformational Dynamics of Methyl 4-acetylcyclohexanecarboxylate: A Technical Guide for API Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability profile of This compound (CAS: 6297-22-9 analog/derivative) . As a critical intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and other metabolic therapeutics, understanding its thermodynamic behavior is paramount for process safety and yield optimization.[1][2]

This guide moves beyond basic physical properties to explore the kinetic vs. thermodynamic stability of the cis/trans isomers, thermal decomposition pathways, and rigorous experimental protocols for stability assessment.[2]

Part 1: Molecular Architecture & Thermodynamic Profile[1]

To control thermal stability, one must first understand the conformational landscape.[2] this compound exists as a 1,4-disubstituted cyclohexane.[1][2]

Conformational Analysis (The "Why" of Stability)

The molecule possesses two chiral centers (C1 and C4), leading to diastereomers: cis and trans.[1][2]

-

Trans-Isomer (Thermodynamic Sink): In the trans configuration, the 1,4-substitution allows both the bulky acetyl group and the methyl ester group to occupy equatorial positions (diequatorial conformation).[1][2] This minimizes 1,3-diaxial interactions, making the trans isomer significantly more thermodynamically stable (

relative to cis).[1][2] -

Cis-Isomer (Kinetic Product): The cis isomer forces one substituent into an axial position while the other remains equatorial.[1][2] This introduces steric strain.[1][2]

Critical Insight: "Thermal stability" for this compound is not just about decomposition; it is primarily about epimerization .[2] Heating the cis isomer (often the kinetic product of hydrogenation or cyclization) provides the activation energy to overcome the rotational barrier via an enol intermediate, driving the mixture toward the trans thermodynamic sink.[1][2]

Physical Property Baseline[1][2]

-

Boiling Point: ~130–140°C at 15 mmHg (Estimated based on homologs).[1][2]

-

Flash Point: >110°C (Closed Cup).

-

State: Low-melting solid or viscous oil (depending on cis/trans ratio).[1][2]

Part 2: Thermal Degradation Pathways[1]

When subjected to thermal stress, the compound undergoes two distinct degradation modes.[2]

Mode A: Stereochemical Scrambling (Epimerization)[1][2]

-

Trigger: Temperatures >80°C, or >40°C in the presence of Lewis acids or bases.[2]

-

Mechanism: The proton at C4 (alpha to the acetyl group) is more acidic (pKa ~19-20) than the proton at C1 (alpha to the ester, pKa ~25).[1][2] Heat facilitates keto-enol tautomerism at the acetyl group.[2] Re-protonation can occur from either face, leading to equilibration.[1]

Mode B: Chemical Decomposition

-

Trigger: Temperatures >220°C (Pyrolysis).

-

Pathway:

Part 3: Visualization of Stability Dynamics[1]

The following diagram illustrates the competing pathways of Isomerization (lower energy barrier) and Decomposition (higher energy barrier).[1][2]

Caption: Figure 1. Thermal pathways showing the lower-energy epimerization route versus high-energy decomposition.

Part 4: Experimental Assessment Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles (trace acids/bases) drastically alter stability.[1][2] Use this self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset of isomerization vs. degradation.[1][2]

-

Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (prevents evaporation interference).

-

Atmosphere: Nitrogen purge (50 mL/min) to rule out oxidative degradation.

-

Ramp: Heat from 25°C to 300°C at 5°C/min.

-

Analysis:

Protocol B: Isothermal Stress Testing (GC-FID Tracking)

Purpose: Establish kinetic stability at process temperatures.[1][2]

-

Setup: Prepare 5 vials containing 50 mg of the compound.

-

Conditions: Heat block at target process temp (e.g., 80°C, 100°C, 120°C).

-

Sampling: Pull samples at T=0, 1h, 4h, 8h, 24h.

-

Quench: Dilute immediately in cold acetonitrile.

-

GC Method:

Part 5: Handling & Storage for Drug Development[1]

Based on the thermal profile, the following handling strategies are recommended for GMP environments.

| Parameter | Recommendation | Scientific Rationale |

| Storage Temp | 2°C – 8°C | Inhibits kinetic epimerization; maintains stereochemical purity.[1][2] |

| Atmosphere | Nitrogen/Argon Overlay | Prevents autoxidation of the acetyl alpha-position.[2] |

| Container | Glass or Stainless Steel | Avoids mild Lewis acid leaching found in some plastics which catalyze epimerization.[1][2] |

| Distillation | Wiped Film (Short Path) | Minimizes residence time at high T; prevents thermal equilibration of isomers.[1][2] |

Analytical Workflow Diagram

Caption: Figure 2. Quality control workflow for assessing thermal risk before scale-up.

References

-

ChemicalBook. (2024).[1][2] Methyl 4-ketocyclohexanecarboxylate and related derivatives: Physical Properties and Safety Data. Retrieved from [1][2]

-

National Institutes of Health (NIH). (2025).[1][2] Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials. Retrieved from [1][2]

-

ResearchGate. (2025).[1][2][3][4] Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity. (Discusses cis/trans cyclohexane stability in CETP inhibitors). Retrieved from

-

TCI Chemicals. (2024).[1][2] Methyl Cyclohexanecarboxylate Safety Data Sheet (SDS). Retrieved from [1][2]

-

CymitQuimica. (2024).[1][2][5] Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester Properties. Retrieved from [1][2]

Sources

Methyl 4-Acetylcyclohexanecarboxylate: A Bifunctional Scaffold for Rigidified Drug Design

The following technical guide details the applications, synthetic utility, and experimental handling of Methyl 4-acetylcyclohexanecarboxylate , a critical bifunctional scaffold in modern medicinal chemistry.

Executive Summary

This compound (CAS: 120077-76-1 / 56020-69-0 ) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its 1,4-disubstituted cyclohexane core , which offers a unique combination of metabolic stability, defined stereochemistry (cis/trans isomerism), and orthogonal reactivity. Unlike flexible aliphatic chains, this molecule acts as a rigid linker that reduces the entropic penalty of ligand-target binding—a critical factor in high-affinity kinase inhibitors and GPCR ligands.

This guide outlines the molecule's utility in divergent synthesis, specifically focusing on the thermodynamic control of the trans-isomer and its transformation into chiral amines and tertiary alcohols.

Chemical Identity & Stereochemical Criticality

The molecule exists as two geometric isomers. In pharmaceutical applications, the trans-isomer is overwhelmingly preferred due to its equatorial-equatorial diequatorial conformation, which provides the linear geometry required for liquid crystals and rigid drug spacers.

| Property | Data | Note |

| IUPAC Name | Methyl 4-acetylcyclohexane-1-carboxylate | |

| CAS Number | 120077-76-1 (General), 56020-69-0 (Trans) | |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Key Functional Groups | Methyl Ester (C-1), Acetyl Ketone (C-4) | Orthogonal reactivity |

| Stereochemistry | Trans (diequatorial) vs. Cis (axial-equatorial) | Trans is thermodynamically favored |

The "Rigid Linker" Effect

In medicinal chemistry, replacing a phenyl ring with a trans-cyclohexane ring (a bioisostere) often improves solubility and metabolic stability (avoiding formation of reactive aryl epoxides) while maintaining the vector orientation of substituents. This scaffold allows for the precise positioning of the acetyl-derived pharmacophore relative to the ester-derived anchor.

Synthetic Utility & Divergent Pathways[1]

The core value of this compound is its ability to serve as a branch point.[1] The ketone and ester functionalities react under distinct conditions, allowing for divergent synthesis .[1]

Orthogonal Reactivity Map

-

Ketone (C-4): Susceptible to nucleophilic attack (Grignard, hydride reduction) and condensation (reductive amination, Wittig).

-

Ester (C-1): Susceptible to hydrolysis (to acid) or reduction (to alcohol), but generally stable under conditions used to modify the ketone if temperature is controlled.

Pathway Visualization

The following diagram illustrates the primary synthetic transformations accessible from this scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the ketone and ester groups.

Experimental Protocols

Protocol A: Thermodynamic Equilibration (Cis Trans)

Commercial supplies often contain a mixture of isomers. For drug development, the trans-isomer is usually required. This protocol utilizes base-catalyzed epimerization to enrich the thermodynamically stable trans-isomer.

Mechanism: The base enolizes the position alpha to the ketone (or ester), allowing the substituent to relax into the equatorial position.

Reagents:

-

This compound (isomer mixture)

-

Sodium Methoxide (NaOMe), 0.5 M in Methanol

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the starting ester mixture in 50 mL of anhydrous methanol under nitrogen.

-

Catalysis: Add 5 mL of 0.5 M NaOMe in methanol (0.05 eq).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Note: Monitor by GC-MS to observe the ratio shift toward the trans-isomer (typically >95:5).

-

Quench: Cool to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Remove methanol under reduced pressure. Extract the residue with DCM (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. If necessary, recrystallize from hexanes to obtain pure trans-isomer.

Protocol B: Reductive Amination (Synthesis of Chiral Pharmacophores)

This reaction converts the acetyl group into a chiral amine, a common motif in bioactive molecules.

Reagents:

-

Trans-methyl 4-acetylcyclohexanecarboxylate (1.0 eq)

-

Primary Amine (e.g., Benzylamine, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.4 eq)

-

Acetic Acid (catalytic)

-

1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask, combine the keto-ester (1.0 eq) and amine (1.1 eq) in DCE. Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir overnight (12-16 h).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

-

Result: This yields the secondary amine.[2][3] Note: This creates a new chiral center at the ethyl side chain. Diastereomers may need separation.

Pharmaceutical & Material Applications[1][5][6][7]

Scaffold for Tyrosine Kinase Inhibitors (TKIs)

Many kinase inhibitors (e.g., ALK or ROS1 inhibitors) require a central spacer to position the ATP-binding hinge motif relative to the solvent-exposed solubilizing group.

-

Role: The cyclohexane ring provides a rigid, non-aromatic spacer that improves solubility compared to a phenyl ring.

-

Application: The acetyl group is derivatized to a chiral ethyl-amine (via Protocol B), which mimics the binding interactions of established inhibitors like Crizotinib analogs but with improved metabolic profiles [1].

Liquid Crystal Mesogens

The trans-1,4-disubstituted cyclohexane core is a classic mesogen (liquid crystal building block).

-

Role: The linearity of the trans-isomer allows for efficient packing in nematic phases.

-

Chemistry: The ester is often hydrolyzed and recoupled to phenolic cores to create low-viscosity liquid crystals for display technologies [2].

Precursor to Tranexamic Acid Homologs

While Tranexamic acid is 4-(aminomethyl)cyclohexanecarboxylic acid, the acetyl derivative leads to 4-(1-aminoethyl) analogs. These "methyl-branched" homologs often exhibit higher potency or altered receptor selectivity due to the steric bulk of the extra methyl group, utilizing the "Magic Methyl" effect to fill hydrophobic pockets in the target protein [3].

References

-

PubChem. Methyl 4-acetylcyclohexane-1-carboxylate (Compound).[1] National Library of Medicine. Retrieved from [Link][1]

- Schönherr, H., & Cernak, T.Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. (2013). (Contextual citation on methyl group stereoelectronics).

Sources

Methyl 4-Acetylcyclohexanecarboxylate: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary

Methyl 4-acetylcyclohexanecarboxylate (CAS: 120077-76-1; trans-isomer CAS: 183996-94-3) is a critical aliphatic building block in modern medicinal chemistry.[1] Serving as a saturated bioisostere of methyl 4-acetylbenzoate, it allows drug developers to increase the fraction of sp³-hybridized carbons (

This guide details the discovery history, synthetic evolution, and pharmaceutical utility of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.[1]

Discovery and Historical Context

The Shift from "Flatland"

Historically, drug discovery relied heavily on aromatic rings (phenyl, pyridine) due to the ease of coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the "Escape from Flatland" movement in the late 1990s and early 2000s highlighted that planar molecules often suffer from poor solubility and non-specific binding.[1]

This compound emerged as a solution to this geometric constraint.[1] It was not discovered in a single "eureka" moment but evolved as a derivative of terephthalic acid hydrogenation.[1] Early efforts to hydrogenate methyl 4-acetylbenzoate revealed a chemical challenge: the ketone moiety is prone to reduction to an alcohol (1-hydroxyethyl) under standard hydrogenation conditions (Pd/C, H₂).[1]

Stereochemical Significance

The cyclohexane ring introduces cis/trans isomerism.[1]

-

Cis-isomer : The substituents are axial/equatorial.[1] Higher energy, often leads to "bent" molecular conformations.[1]

-

Trans-isomer : The substituents are diequatorial (thermodynamically favored).[1] This isomer mimics the linear vector of a 1,4-disubstituted phenyl ring but with greater three-dimensional volume and flexibility.[1]

The trans-isomer is overwhelmingly preferred in pharmaceutical applications (e.g., Akt1 inhibitors, GPCR ligands) because it provides a rigid, linear spacer that projects functional groups into defined pockets.[1]

Synthetic Methodologies

Route A: The "Industrial" Hydrogenation-Oxidation Sequence

This method is preferred for large-scale manufacturing due to the low cost of starting materials (Methyl 4-acetylbenzoate).[1]

Mechanism :

-

Hydrogenation : Methyl 4-acetylbenzoate is hydrogenated over a heterogeneous catalyst.[1] Note that the ketone is typically reduced to an alcohol during this step.[1]

-

Re-oxidation : The resulting methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate is oxidized back to the ketone.[1]

-

Equilibration : Base treatment ensures the thermodynamic trans product.[1]

Route B: The "Precision" Weinreb Route (Lab Scale)

For research applications requiring high purity without over-reduction risks, the construction from monomethyl cyclohexane-1,4-dicarboxylate is superior.[1]

Protocol :

-

Activation : Convert the free acid of monomethyl cyclohexane-1,4-dicarboxylate to the acid chloride.

-

Weinreb Amide Formation : React with N,O-dimethylhydroxylamine.[1]

-

Grignard Addition : Add methylmagnesium bromide (MeMgBr).[1] The stable chelated intermediate prevents over-addition, yielding the methyl ketone exclusively upon workup.[1]

Technical Visualization

Synthesis Pathways Diagram

The following diagram illustrates the two primary synthetic pathways and the critical stereochemical equilibration step.

Caption: Dual synthetic pathways to the trans-isomer. Route A (top) involves hydrogenation/oxidation; Route B (bottom) uses Weinreb chemistry.

Experimental Protocols

Protocol: Thermodynamic Equilibration to trans-Isomer

This procedure converts a cis/trans mixture (often 30:70 from synthesis) to >95% trans-isomer.[1]

Reagents :

-

Crude this compound (mixture)

-

Sodium Methoxide (NaOMe), 0.5 M in Methanol

-

Solvent: Anhydrous Methanol

Step-by-Step :

-

Dissolution : Dissolve the crude ester mixture (1.0 eq) in anhydrous methanol (5 mL/mmol).

-

Base Addition : Add NaOMe solution (0.2 eq). The catalytic base is sufficient to deprotonate the alpha-position relative to the ester/ketone.[1]

-

Reflux : Heat the mixture to reflux (65°C) for 4–6 hours. This allows the substituents to adopt the diequatorial conformation.[1]

-

Quench : Cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extraction : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.[1]

-

Validation : Analyze by ¹H NMR. The trans-isomer is characterized by a specific coupling constant (

Hz) for the methine protons, indicating axial orientation (substituents equatorial).[1]

Physical Properties Data[1]

| Property | Value | Note |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| CAS (Trans) | 183996-94-3 | Preferred isomer |

| CAS (Mix) | 120077-76-1 | Generic mixture |

| Boiling Point | 255 °C (est) | High boiling liquid |

| Density | 1.05 g/cm³ | |

| Solubility | DCM, EtOAc, MeOH | Sparingly soluble in water |

Pharmaceutical Applications

Reductive Amination Gateway